molecular formula C6H11ClN4O B13560341 1,3-dimethyl-1H-pyrazole-4-carbohydrazidehydrochloride

1,3-dimethyl-1H-pyrazole-4-carbohydrazidehydrochloride

Cat. No.: B13560341
M. Wt: 190.63 g/mol
InChI Key: NIEQMYWYZJGNEV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethylpyrazole
  • 1,3-Dimethyl-1H-pyrazole

Uniqueness

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry.

Properties

Molecular Formula

C6H11ClN4O

Molecular Weight

190.63 g/mol

IUPAC Name

1,3-dimethylpyrazole-4-carbohydrazide;hydrochloride

InChI

InChI=1S/C6H10N4O.ClH/c1-4-5(6(11)8-7)3-10(2)9-4;/h3H,7H2,1-2H3,(H,8,11);1H

InChI Key

NIEQMYWYZJGNEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)NN)C.Cl

Origin of Product

United States

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